REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15])[CH2:5][N:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.[NH3:17]>>[N:6]1([CH2:5][C:4]2[CH:11]=[CH:12][C:13]([N+:14]([O-:16])=[O:15])=[C:2]([NH2:17])[CH:3]=2)[CH:10]=[CH:9][N:8]=[CH:7]1
|
Name
|
bis-alkylated imidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
914 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CN2C=NC=C2)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CC=1C=CC(=C(C1)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |